3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1219636-66-4
VCID: VC15908340
InChI: InChI=1S/C6H5IN4/c1-11-6-4(5(7)10-11)2-8-3-9-6/h2-3H,1H3
SMILES:
Molecular Formula: C6H5IN4
Molecular Weight: 260.04 g/mol

3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

CAS No.: 1219636-66-4

Cat. No.: VC15908340

Molecular Formula: C6H5IN4

Molecular Weight: 260.04 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - 1219636-66-4

Specification

CAS No. 1219636-66-4
Molecular Formula C6H5IN4
Molecular Weight 260.04 g/mol
IUPAC Name 3-iodo-1-methylpyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C6H5IN4/c1-11-6-4(5(7)10-11)2-8-3-9-6/h2-3H,1H3
Standard InChI Key AIOBPNSEERHGOU-UHFFFAOYSA-N
Canonical SMILES CN1C2=NC=NC=C2C(=N1)I

Introduction

Structural and Molecular Characteristics

Core Architecture and Substitution Patterns

The compound belongs to the pyrazolo[3,4-d]pyrimidine family, a bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. The iodine atom at position 3 and methyl group at position 1 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The molecular formula is C₇H₆IN₄, with a molecular weight of 279.05 g/mol. The methyl group enhances lipophilicity, while the iodine atom contributes to halogen bonding potential .

Crystallographic Insights

X-ray diffraction studies of analogous compounds, such as 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, reveal slight non-planarity in the pyrazolopyrimidine core (dihedral angle: 1.22°–5.29°) . Intramolecular hydrogen bonds (e.g., C–H···N) stabilize the conformation, while intermolecular interactions (e.g., N–H···O) facilitate crystal packing . For 3-iodo derivatives, the bulky iodine atom may induce greater torsional strain, though this remains to be experimentally verified.

Synthetic Methodologies

Four-Component One-Pot Synthesis

Liu et al. demonstrated a four-component strategy for pyrazolo[3,4-d]pyrimidines using hydrazines, methylenemalononitriles, aldehydes, and alcohols . Adapting this method, 3-iodo-1-methyl derivatives could be synthesized via:

  • Cyclocondensation: Hydrazine reacts with methylenemalononitrile to form a pyrazole intermediate.

  • Iodination: Electrophilic iodination at position 3 using N-iodosuccinimide (NIS) or I₂ in acidic media.

  • Alkylation: Methylation at position 1 using methyl iodide under basic conditions (e.g., NaOEt in ethanol) .

Table 1: Optimization of Alkylation Conditions

EntryCatalystSolventTemp (°C)Yield (%)
1NaOEtEtOH6085
2NaOHEtOH6082
3DBUEtOHReflux42

Adapted from Liu et al.

Alternative Routes

  • Halogen Exchange: 3-Chloro or 3-bromo precursors undergo Finkelstein-like reactions with KI .

  • Protecting Group Strategies: SEM (2-(trimethylsilyl)ethoxymethyl) groups shield reactive sites during iodination, as seen in 3-iodo-6-(methylthio)-1-SEM derivatives .

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR: The methyl group at N1 appears as a singlet at δ 3.8–4.0 ppm, while pyrimidine protons resonate downfield (δ 8.2–8.5 ppm) due to electron withdrawal by iodine .

  • ¹³C NMR: The iodine-bearing C3 resonates at δ 140–145 ppm, distinct from non-iodinated analogs (δ 120–125 ppm) .

IR and Mass Spectrometry

  • IR: Stretching vibrations for C–I appear at 500–600 cm⁻¹, and C–N (pyrimidine) at 1600–1650 cm⁻¹ .

  • HRMS: Molecular ion peaks align with the theoretical m/z of 279.05 (M⁺) .

Chemical Reactivity and Stability

Thermal and Oxidative Stability

Pyrazolo[3,4-d]pyrimidines decompose above 200°C, with iodinated derivatives showing lower thermal stability due to C–I bond cleavage . Storage under inert atmospheres is recommended to prevent oxidation of the methyl group.

CompoundHCT-116MCF-7
P1 (methyl)12.315.7
P3 (propargyl)8.910.2

Data from PMC9466626

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